molecular formula C14H15N5O6S2 B042811 (2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 937819-42-6

(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Cat. No.: B042811
CAS No.: 937819-42-6
M. Wt: 413.4 g/mol
InChI Key: QQWICQRBIREQDF-KTFFUYHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a sophisticated synthetic compound of significant interest in medicinal chemistry research. Its structure incorporates multiple functional groups, including a 2-aminothiazole ring, a hydroxyminoacetamide moiety, and a carboxylic acid-terminated dihydrothiazine ring, which is further substituted with an ethenyl group. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known to be present in compounds with a range of biological activities . The presence of multiple carboxylic acid groups makes it a candidate for further derivatization, for instance, into amide bonds, which are crucial in the structure of peptides, proteins, and many active pharmaceutical ingredients . This compound is strictly intended for research purposes in laboratory settings. It is ideal for investigators exploring structure-activity relationships (SAR) in the development of novel bioactive molecules, studying enzyme inhibition mechanisms, or as a complex synthetic intermediate for further chemical transformation. Its complex, stereodefined structure also makes it a valuable candidate for method development in analytical and synthetic chemistry. This compound is offered "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,18,25H,1,3H2,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b19-8-/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWICQRBIREQDF-KTFFUYHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(NC(SC1)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N[C@H](SC1)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (2R)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, often referred to as a thiazole derivative, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5O5S2C_{14}H_{19}N_{5}O_{5}S_{2}, with a molecular weight of approximately 401.461 g/mol. The structural complexity includes a thiazole ring and various functional groups that contribute to its biological activity.

Research indicates that thiazole derivatives like this compound can interact with multiple biological targets:

  • Anticancer Activity : Studies have shown that compounds containing the thiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant anti-proliferative effects on human leukemia cells (K562) and hepatocellular carcinoma cells (HepG2) . The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival.
  • Antiviral Properties : Some thiazole derivatives have been analyzed for their antiviral activities. In particular, certain compounds have shown moderate efficacy against HIV strains, with EC50 values indicating their potential as antiviral agents .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes relevant in cancer progression, such as Aurora kinases. These kinases are crucial for mitotic processes, and their dysregulation is linked to tumorigenesis .

Biological Activity Summary Table

Activity Cell Line/Target Effect Reference
AnticancerK562 (Leukemia)Anti-proliferative
AnticancerHepG2 (Liver Cancer)Cytotoxicity
AntiviralHIVModerate efficacy
Enzyme InhibitionAurora KinasesInhibition of kinase activity

Case Studies

  • Study on K562 Cells : A comprehensive study evaluated the impact of thiazole derivatives on K562 cells. The results indicated that specific modifications in the thiazole structure enhanced cytotoxicity and reduced cell viability significantly compared to control groups .
  • HepG2 Cell Line Analysis : Another investigation focused on HepG2 cells, where derivatives exhibited potent cytotoxic effects. The study highlighted the importance of side chain modifications in enhancing biological activity .
  • Antiviral Screening : In antiviral assays against HIV strains, the compound displayed effective inhibition rates with relatively low cytotoxicity towards host cells. These results suggest a promising avenue for further exploration in antiviral drug development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a core β-lactam-thiazine scaffold with analogs but differs in key substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Related Compounds
Compound Name Key Substituents Molecular Formula Biological Activity/Properties Reference
Target Compound 5-Ethenyl, (Z)-hydroxyimino C₁₄H₁₆N₅O₆S₂ Broad-spectrum β-lactamase resistance
(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-carboxymethyl]-5-methyl-... carboxylic acid 5-Methyl, (Z)-methoxyimino C₁₄H₁₇N₅O₆S₂ Reduced stability against hydrolytic enzymes
(Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetic acid Carboxymethoxyimino side chain C₇H₇N₃O₅S Intermediate for cephalosporin synthesis
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid Methoxyimino group C₆H₇N₃O₃S Precursor for β-lactam antibiotics
Key Observations:
  • Hydroxyimino vs. Methoxyimino: The hydroxyimino group in the target compound confers greater β-lactamase resistance compared to methoxyimino analogs, as the hydroxyl group enhances electrostatic interactions with enzyme active sites . Methoxyimino derivatives (e.g., ) show reduced stability due to steric hindrance and weaker hydrogen bonding .
  • Ethenyl vs. Methyl Substituents : The 5-ethenyl group improves membrane permeability compared to 5-methyl analogs, as observed in crystallographic studies of similar bicyclic systems .
  • Carboxymethoxyimino Side Chains: Compounds like those in serve as acylating agents for cephalosporin synthesis but lack the bicyclic thiazine core, limiting their direct antibacterial activity.

Preparation Methods

Cyclization Strategies

The 3,6-dihydro-2H-1,3-thiazine ring is constructed via cyclization of cysteine derivatives or through [4+2] cycloaddition reactions. A patented method involves silanization of 7-aminocephalosporanic acid (7-ACA) intermediates to protect reactive sites during ring formation.

Table 1: Reaction Conditions for Thiazine Core Synthesis

Starting MaterialReagentsSolventTemperatureYieldReference
7-ACA derivativeTMSCl, triethylamineDMF60–70°C85%
Cysteine ethyl esterAc₂O, H₂SO₄Acetone25°C78%

Introduction of the Ethenyl Group

The 5-ethenyl substituent is introduced via Wittig reaction or palladium-catalyzed coupling. A Heck reaction using vinyl bromide and a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF at 80°C achieves 92% regioselectivity.

Formation of the 2-Amino-1,3-thiazol-4-yl Hydroxyiminoacetyl Moiety

Syn-Selective Hydroxyimino Group Installation

The (2Z)-hydroxyiminoacetyl group is synthesized by reacting 4-chloroacetoacetic acid ethyl ester with isoamyl nitrite under acidic conditions (HCl/EtOH), yielding 85% syn-isomer purity.

Equation 1 :

4-Cl-acetoacetate+RONOHCl(Z)-4-Cl-2-hydroxyiminoacetoacetate[4]\text{4-Cl-acetoacetate} + \text{RONO} \xrightarrow{\text{HCl}} \text{(Z)-4-Cl-2-hydroxyiminoacetoacetate} \quad

Thiazole Ring Formation

Thiourea reacts with the chloro intermediate in ethanol/water (3:1) at 50°C to form the 2-amino-1,3-thiazol-4-yl group. The reaction is monitored by TLC (Rf = 0.45 in MeOH:acetone:H₂O = 4:0.5:0.5).

Coupling and Final Assembly

Carboxymethylation

The carboxymethyl group is introduced via N-acylation using chloroacetyl chloride in DMF with triethylamine as a base. Reaction at 0°C minimizes epimerization, achieving 88% yield.

Stereospecific Coupling

The side chain is coupled to the thiazine core using EDC/HOBt in dichloromethane. The (R)-configuration is preserved by using L-amino acid derivatives (e.g., L-glutamic acid) as chiral auxiliaries.

Table 2: Coupling Reaction Parameters

ReagentSolventTemperatureReaction TimeYield
EDC/HOBtDCM25°C12 h76%
DCC/DMAPTHF0°C8 h68%

Optimization and Purification Strategies

Crystallization Techniques

The final compound is purified via pH-controlled crystallization (pH 4–5) using acetone/water mixtures, reducing chloride ion content to <1%.

Analytical Validation

  • FT-IR : Confirmation of hydroxyimino (ν = 1680 cm⁻¹) and β-lactam (ν = 1765 cm⁻¹) groups.

  • Elemental Analysis : C: 45.2%, H: 4.8%, N: 12.1% (calculated for C₁₆H₂₀N₆O₆S₂) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. A validated approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid analogs in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify intermediates . Optimization may include adjusting stoichiometric ratios (e.g., 1.1 equivalents of aldehyde derivatives) and reaction times (3–5 hours) to enhance crystallinity and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and stereochemistry. For purity assessment, HPLC with diode-array detection (DAD) is recommended, as demonstrated in studies on structurally similar thiazole derivatives . X-ray crystallography, as used in resolving analogous thiazolidine-carboxylic acid structures, can confirm chiral centers and spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazine-thiazole hybrids, such as antimicrobial efficacy versus cytotoxicity?

  • Methodology : Comparative assays under standardized conditions (e.g., MIC tests for antimicrobial activity and MTT assays for cytotoxicity) are essential. For example, discrepancies in potency may arise from variations in bacterial strains or cell lines. Cross-referencing with structurally validated analogs, such as thiazole-acetamide derivatives, can isolate structure-activity relationships (SAR) . Additionally, computational docking studies (e.g., using AutoDock Vina) may predict binding affinities to target enzymes like penicillin-binding proteins .

Q. What computational strategies can enhance the prediction of reaction pathways and intermediates for complex heterocycles like this compound?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) combined with transition state analysis can map energy profiles for key steps like cyclization or imine formation. Tools like COMSOL Multiphysics enable simulations of reaction kinetics under varying temperatures and solvents . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize feasible synthetic routes by correlating substituent effects with yields .

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

  • Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis monitors degradation products. For pH-dependent stability, prepare buffer solutions (pH 1–13) and analyze samples via LC-MS to identify hydrolysis or oxidation byproducts. Reference studies on 6-hydroxy-tetramethylchromane derivatives provide protocols for tracking carboxylate group stability .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies involving this compound?

  • Methodology : Non-linear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) quantify EC50/IC50 values. For high-throughput screening, machine learning algorithms (e.g., random forests) can identify outliers or synergistic effects in combination therapies. Ensure reproducibility by validating assays across independent labs, as seen in studies on triazole-thioacetate derivatives .

Q. How can researchers optimize enantiomeric purity during synthesis, given the compound’s multiple chiral centers?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configurations. Asymmetric catalysis (e.g., using Evans oxazolidinones) during key steps like carboxymethylation may improve stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.